1-(methylsulfonyl)-N-(4-(4-propoxyphenyl)thiazol-2-yl)piperidine-3-carboxamide
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, DMSO-d₆) :
- δ 1.02 (t, J = 7.4 Hz, 3H): Terminal methyl group of the propoxy chain.
- δ 1.75–1.82 (m, 2H): Methylene protons adjacent to the propoxy oxygen.
- δ 3.44 (s, 3H): Methyl group of the sulfonyl moiety.
- δ 4.02 (t, J = 6.6 Hz, 2H): Oxygen-linked methylene of the propoxy group.
- δ 7.12–7.15 (d, J = 8.8 Hz, 2H): Aromatic protons ortho to the propoxy group.
- δ 7.45–7.48 (d, J = 8.8 Hz, 2H): Aromatic protons meta to the propoxy group.
- δ 8.25 (s, 1H): Thiazole C5-H.
¹³C NMR (101 MHz, DMSO-d₆) :
- δ 10.5 (CH₃, propoxy).
- δ 22.1, 69.8 (CH₂, propoxy chain).
- δ 44.3 (SO₂CH₃).
- δ 115.0–160.2 (aromatic and heteroaromatic carbons).
- δ 170.5 (amide carbonyl).
Infrared (IR) Spectroscopy
Key absorption bands (cm⁻¹):
- 3270 (N-H stretch, amide).
- 1675 (C=O stretch, amide I band).
- 1320, 1140 (asymmetric and symmetric S=O stretches).
- 1240 (C-O-C stretch, propoxy group).
Ultraviolet-Visible (UV-Vis) Spectroscopy
Properties
IUPAC Name |
1-methylsulfonyl-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O4S2/c1-3-11-26-16-8-6-14(7-9-16)17-13-27-19(20-17)21-18(23)15-5-4-10-22(12-15)28(2,24)25/h6-9,13,15H,3-5,10-12H2,1-2H3,(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUJMVPMOANEUOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3CCCN(C3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(Methylsulfonyl)-N-(4-(4-propoxyphenyl)thiazol-2-yl)piperidine-3-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews its biological activity, including mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a piperidine core substituted with a thiazole ring and a methylsulfonyl group, which may contribute to its biological properties. The structural formula is represented as follows:
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The thiazole moiety is known to interact with various enzymes, potentially inhibiting their activity and disrupting metabolic pathways in target organisms.
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. It may disrupt bacterial cell wall synthesis or interfere with protein synthesis.
Antimicrobial Efficacy
Recent studies have evaluated the compound's effectiveness against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values are summarized in Table 1.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Mycobacterium tuberculosis | 4 |
| Pseudomonas aeruginosa | 32 |
These results indicate that the compound is particularly effective against Mycobacterium tuberculosis, suggesting potential for further development as an antitubercular agent.
Cytotoxicity Studies
In vitro cytotoxicity assays were conducted using human cell lines to assess the safety profile of the compound. The results are shown in Table 2.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 12 |
| MCF-7 (breast cancer) | 15 |
| HCT116 (colon cancer) | 10 |
The IC50 values indicate moderate cytotoxicity, which warrants further investigation into selective toxicity towards cancerous cells versus normal cells.
Case Studies
- Study on Antimicrobial Activity : A recent study published in Molecules highlighted the efficacy of this compound against non-tuberculous mycobacteria (NTM). The researchers found that it inhibited NTM growth significantly more than traditional antibiotics, suggesting a novel mechanism of action that could be exploited for therapeutic use .
- Cancer Research : In another study, the compound was tested for its anticancer properties in vitro on various cancer cell lines. Results showed that it induced apoptosis in HeLa cells by activating caspase pathways, indicating its potential as an anticancer agent .
Q & A
Q. What are the key steps in synthesizing 1-(methylsulfonyl)-N-(4-(4-propoxyphenyl)thiazol-2-yl)piperidine-3-carboxamide, and how can reaction conditions be optimized for yield and purity?
The synthesis typically involves:
- Thiazole core formation : Reacting 4-propoxyphenyl-substituted thiourea derivatives with α-haloketones under basic conditions to form the thiazole ring .
- Piperidine coupling : Introducing the piperidine-3-carboxamide moiety via amide bond formation using coupling agents like HATU or EDCI in anhydrous DMF .
- Sulfonylation : Treating the intermediate with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) to install the methylsulfonyl group .
Optimization includes temperature control (0–5°C for sulfonylation), solvent selection (e.g., dichloromethane for inert reactions), and purification via column chromatography or recrystallization .
Q. Which analytical techniques are essential for confirming the structure and purity of this compound?
- NMR spectroscopy : H and C NMR to verify aromatic protons (δ 7.2–8.1 ppm for thiazole and propoxyphenyl groups) and aliphatic signals (δ 2.5–4.0 ppm for piperidine and sulfonyl groups) .
- High-resolution mass spectrometry (HRMS) : To confirm the molecular ion peak (e.g., [M+H] at m/z 447.12) .
- HPLC : Purity assessment using a C18 column with UV detection at 254 nm; ≥95% purity is typical for pharmacological studies .
Q. What in vitro assays are recommended for initial evaluation of its biological activity?
- Enzyme inhibition assays : Test COX-2 inhibition using a fluorometric kit, comparing IC values to celecoxib .
- Antimicrobial screening : Broth microdilution against S. aureus (ATCC 25923) and E. coli (ATCC 25922), with MIC values ≤25 µg/mL indicating potency .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., MCF-7 or HT-29) to determine selectivity indices relative to normal cells .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s therapeutic efficacy?
- Substituent variation : Synthesize analogs with modified propoxyphenyl (e.g., replacing propoxy with ethoxy or isopropoxy) or methylsulfonyl groups (e.g., trifluoromethanesulfonyl) to assess steric/electronic effects .
- Bioisosteric replacement : Replace the thiazole ring with oxazole or imidazole to evaluate ring flexibility on target binding .
- Pharmacokinetic profiling : Measure logP (octanol-water partition) to correlate lipophilicity with membrane permeability .
Q. What strategies address discrepancies between in vitro potency and in vivo efficacy observed with similar compounds?
- Metabolic stability assays : Incubate the compound with liver microsomes (human/rat) to identify metabolic hotspots (e.g., sulfonyl group hydrolysis) .
- Formulation optimization : Use nanoemulsions or cyclodextrin complexes to enhance solubility and bioavailability .
- PK/PD modeling : Establish dose-response relationships in rodent models to refine dosing regimens .
Q. What computational methods predict the compound’s interaction with biological targets like COX-2?
- Molecular docking : Use AutoDock Vina to simulate binding into the COX-2 active site, focusing on key residues (e.g., Arg120, Tyr355) for hydrogen bonding and hydrophobic interactions .
- Molecular dynamics (MD) simulations : Run 100-ns trajectories in GROMACS to assess binding stability and conformational changes .
- Pharmacophore modeling : Identify essential features (e.g., sulfonamide as a hydrogen bond acceptor) using Schrödinger’s Phase .
Q. How can regioselectivity challenges in introducing substituents to the thiazole ring be overcome?
- Directed metalation : Use lithium bases (e.g., LDA) at low temperatures (–78°C) to functionalize specific positions on the thiazole .
- Protecting group strategies : Temporarily block reactive sites (e.g., NH of thiazole with Boc groups) during sulfonylation or alkylation .
Q. What in vivo models are appropriate for evaluating its anti-inflammatory or anticancer potential?
- Carrageenan-induced paw edema (rats) : Measure reduction in paw volume 4h post-administration (dose range: 10–50 mg/kg) .
- Xenograft models : Implant HT-29 cells in nude mice and monitor tumor volume after oral administration (20 mg/kg/day for 21 days) .
- Biomarker analysis : Quantify serum TNF-α or IL-6 levels via ELISA to confirm anti-inflammatory mechanisms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
